molecular formula C14H12N2O3 B6390820 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID CAS No. 1261904-92-0

3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID

Cat. No.: B6390820
CAS No.: 1261904-92-0
M. Wt: 256.26 g/mol
InChI Key: AXGVWRKSJFKNMU-UHFFFAOYSA-N
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Description

3-[3-(N-Methylaminocarbonyl)phenyl]isonicotinic Acid is a sophisticated chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a biaryl structure that connects an isonicotinic acid moiety with an N-methyl benzamide unit, making it a valuable scaffold for constructing more complex molecules. Its structural motifs are commonly investigated for developing pharmacologically active compounds. Research into similar N-methylated carbonyl compounds indicates their utility in modulating the properties of peptides and small molecules, particularly in enhancing metabolic stability and oral bioavailability . The isonicotinic acid core, a derivative of which is used in semiochemicals like methyl isonicotinate, underscores the potential for this heterocyclic system to engage in specific biological interactions . This reagent is strictly For Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. Researchers can employ this compound in exploratory synthesis, as a precursor in the development of active pharmaceutical ingredients (APIs), or as a standard in analytical studies. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)12-8-16-6-5-11(12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVWRKSJFKNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687760
Record name 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-92-0
Record name 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Bromoisonicotinate

Isonicotinic acid is esterified using methanol under acidic conditions (HCl, reflux, 12 h) to yield methyl isonicotinate (95% yield). Bromination at the 3-position is achieved via electrophilic aromatic substitution using Br₂ in H₂SO₄ at 0°C, yielding methyl 3-bromoisonicotinate.

Reaction Conditions :

ReagentQuantityTemperatureTimeYield
Br₂ (1.1 eq)2.5 mmol0°C → RT4 h78%

Preparation of 3-(Boc-amino)phenylboronic Acid

3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd-C (90% yield). The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, and the carboxylic acid is converted to its boronic ester via lithiation and treatment with triisopropyl borate.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, B-OH), 7.65–7.58 (m, 3H, Ar-H), 1.45 (s, 9H, Boc-CH₃).

Suzuki-Miyaura Coupling

Methyl 3-bromoisonicotinate and 3-(Boc-amino)phenylboronic acid undergo palladium-catalyzed coupling.

Optimized Conditions :

CatalystLigandBaseSolventTemperatureTimeYield
Pd(PPh₃)₄ (5%)-K₂CO₃DME/H₂O80°C12 h85%

Product : Methyl 3-[3-(Boc-amino)phenyl]isonicotinate.

Deprotection and Acylation

Boc deprotection is performed with TFA in DCM (0°C, 1 h), yielding methyl 3-(3-aminophenyl)isonicotinate. Subsequent acylation with methyl chloroformate in THF with Et₃N (0°C → RT, 6 h) installs the methylaminocarbonyl group.

Critical Parameters :

  • Stoichiometry : 1.2 eq methyl chloroformate prevents over-acylation.

  • Workup : Aqueous NaHCO₃ wash removes excess reagent.

Ester Hydrolysis

The methyl ester is hydrolyzed using NaOH (2M) in MeOH/H₂O (3:1) at 60°C for 8 h, yielding the target compound.

Yield Progression :

StepYieldCumulative Yield
Bromination78%78%
Suzuki Coupling85%66.3%
Deprotection/Acylation90%59.7%
Hydrolysis95%56.7%

Synthetic Route 2: Direct Amidation and Late-Stage Coupling

Synthesis of 3-(N-Methylcarbamoyl)benzoic Acid

3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid, followed by acylation with methyl isocyanate in DMF (80°C, 6 h).

Challenges :

  • Regioselectivity : Competitive O-acylation is suppressed by using a bulky base (DBU).

Conversion to Boronic Ester

The carboxylic acid is protected as a methyl ester (CH₂N₂, Et₂O), and the aryl bromide is generated via HBr/AcOH. Lithiation with n-BuLi and treatment with B(OMe)₃ yields the boronic ester.

Coupling with Methyl Isonicotinate

A second Suzuki coupling links the boronic ester to methyl 3-bromoisonicotinate, followed by ester hydrolysis (Section 2.5).

Comparative Efficiency :

RouteTotal StepsOverall YieldScalability
1556.7%High
2648.2%Moderate

Alternative Methods: Photocatalytic and Flow Chemistry Approaches

C-H Activation for Biaryl Bond Formation

Recent advances enable direct coupling of arenes via Pd/norbornene catalysis, avoiding pre-functionalized boronic acids. Methyl isonicotinate and N-methyl-3-nitrobenzamide undergo coupling in DMAc at 120°C with Pd(OAc)₂ (10 mol%).

Advantages :

  • Step Economy : Eliminates boronic acid synthesis.

  • Limitations : Lower yield (62%) and regiochemical control.

Continuous-Flow Hydrolysis

Ester hydrolysis in a microreactor (2M NaOH, 100°C, 5 min residence time) enhances throughput and reduces degradation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.34 (d, J=4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃).

  • HPLC Purity : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Impurity Profiling

Common byproducts include:

  • Over-Acylated Derivative : 3-[3-(N,N-Dimethylcarbamoyl)phenyl]isonicotinic acid (traces <0.5%).

  • Decarboxylated Product : 3-[3-(N-Methylcarbamoyl)phenyl]pyridine (controlled via pH monitoring during hydrolysis).

Industrial-Scale Considerations

Cost Analysis

ReagentCost/kg (USD)Route 1 UsageRoute 2 Usage
Pd(PPh₃)₄12,0005 mol%-
Methyl Chloroformate4501.2 eq-
3-Nitrobenzoic Acid220-1.5 eq

Environmental Impact

  • PMI (Process Mass Intensity) : Route 1 (32) vs. Route 2 (41).

  • Solvent Recovery : DME and THF are recycled via distillation (85% recovery).

Chemical Reactions Analysis

Types of Reactions: 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 3-[3-(N-Methylaminocarbonyl)phenyl]isonicotinic acid and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Core Structure
3-[3-(N-Methylaminocarbonyl)phenyl]isonicotinic acid C₁₄H₁₃N₂O₃ 265.27 g/mol 3-(N-Methylaminocarbonyl)phenyl Isonicotinic acid
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid C₁₃H₉F₃N₂O₂ 282.22 g/mol 3-(Trifluoromethyl)phenylamino Isonicotinic acid
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid C₁₂H₈FIN₂O₂ 358.11 g/mol 2-Fluoro-4-iodophenylamino Isonicotinic acid
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid C₁₁H₁₄N₂O₃ 222.24 g/mol 2,2-Dimethylpropionylamino Isonicotinic acid
3-(3-Methylphenyl)propionic acid C₁₀H₁₂O₂ 164.20 g/mol 3-Methylphenyl Propionic acid

Key Observations:

  • Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid) exhibit higher molecular weights due to fluorine and iodine atoms, impacting density and solubility .
  • Core Structure Differences: Propionic acid derivatives (e.g., 3-(3-Methylphenyl)propionic acid) lack the pyridine ring, reducing aromatic conjugation and altering acidity (pKa ~4.8 vs. ~2.0 for isonicotinic acid derivatives) .

Physicochemical Properties

  • Solubility: The trifluoromethyl group in 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid enhances lipophilicity (logP ~2.5) compared to the methylaminocarbonyl derivative (predicted logP ~1.8), influencing membrane permeability .
  • Stability: Halogenated analogs (e.g., 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid) may exhibit reduced stability under UV light due to iodine’s photolability .

Q & A

Q. What are the established synthetic routes for 3-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Synthetic pathways often involve multi-step reactions, such as substitution, reduction, and condensation. For example, substituted aromatic intermediates (e.g., nitrobenzene derivatives) can undergo nucleophilic substitution under alkaline conditions, followed by iron powder-mediated reduction in acidic environments to yield amine intermediates . Condensation with cyanoacetic acid or similar reagents under catalytic conditions may form the final product. Structural confirmation requires 1H/13C NMR (to verify substituent positioning), FT-IR (to confirm carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How do researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include solubility (tested via phase partitioning in polar/non-polar solvents), thermal stability (via differential scanning calorimetry, DSC), and pKa determination (using potentiometric titration or UV-spectrophotometric pH titration). Chromatographic methods (e.g., HPLC with C18 columns) assess purity, while X-ray crystallography resolves stereochemistry if crystalline forms are obtainable . Computational tools like Gaussian software can predict logP and molecular electrostatic potentials to guide experimental design .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies often arise from tautomerism, solvent effects, or impurities. To resolve this:
  • Perform variable-temperature NMR to detect tautomeric shifts.
  • Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.
  • Validate purity via elemental analysis or mass spectrometry to rule out contaminant interference .

Q. What strategies optimize reaction yield and purity in the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify interactions between reaction time and pH .
  • Catalyst Screening : Test organocatalysts or transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity.
  • In-situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically.
  • Purification : Use recrystallization with solvent blends (e.g., ethanol/water) or preparative HPLC for challenging separations .

Q. What mechanistic insights govern the stability of the N-methylaminocarbonyl moiety under varying pH conditions?

  • Methodological Answer :
  • Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via LC-MS.
  • Identify hydrolysis products (e.g., free amine or carboxylic acid derivatives) to propose degradation pathways.
  • Computational modeling (e.g., molecular dynamics simulations) can predict bond dissociation energies and transition states for hydrolysis .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility profile be reconciled?

  • Methodological Answer :
  • Standardize testing conditions (e.g., USP/PhEur guidelines for solubility determination).
  • Investigate polymorphic forms using powder XRD and DSC , as crystal packing affects solubility.
  • Compare results across solvents (e.g., DMSO vs. aqueous buffers) and document temperature/humidity during experiments .

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